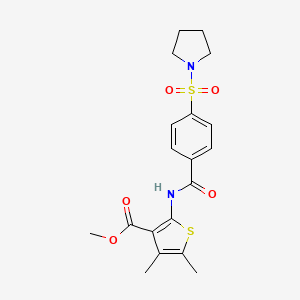
Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H22N2O5S2 and its molecular weight is 422.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate (CAS Number: 896615-24-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O5S2, with a molecular weight of 422.5 g/mol. Its structure features a thiophene core substituted with various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 896615-24-0 |
| Molecular Formula | C₁₉H₂₂N₂O₅S₂ |
| Molecular Weight | 422.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Research indicates that compounds containing thiophene moieties exhibit significant antitumor properties. The presence of the pyrrolidinylsulfonyl group in this compound may enhance its interaction with cellular targets involved in cancer progression. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation .
Anticonvulsant Activity
Compounds with similar structural motifs have been evaluated for their anticonvulsant effects. The incorporation of a pyrrolidine ring is often linked to enhanced neuroprotective properties. For instance, related compounds showed promising results in reducing seizure activity in animal models, suggesting that this compound may possess similar anticonvulsant effects .
Antibacterial Activity
The antibacterial potential of thiophene derivatives has been documented, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies report that modifications to the thiophene structure can significantly affect antimicrobial potency, indicating that this compound could also exhibit antibacterial properties .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and bacterial metabolism.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
A review of the literature reveals several studies focused on the biological activity of thiophene derivatives:
- Antitumor Studies : In a study examining various thiophene-based compounds, it was found that specific substitutions led to increased cytotoxicity against breast cancer cell lines (IC50 values less than those of standard chemotherapeutics) .
- Anticonvulsant Efficacy : Research demonstrated that certain analogues displayed significant anticonvulsant activity in rodent models, leading to further exploration of their mechanisms involving GABAergic modulation .
- Antibacterial Efficacy : Compounds structurally related to this compound were tested against multiple bacterial strains, showing MIC values comparable to established antibiotics .
属性
IUPAC Name |
methyl 4,5-dimethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-12-13(2)27-18(16(12)19(23)26-3)20-17(22)14-6-8-15(9-7-14)28(24,25)21-10-4-5-11-21/h6-9H,4-5,10-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBCFCUCPJTRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














